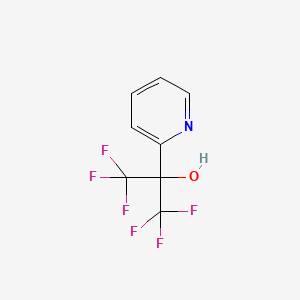
alpha,alpha-Bis(trifluoromethyl)pyridine-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-yl)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of six fluorine atoms and a pyridine ring, making it a highly polar and reactive molecule. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-yl)propan-2-ol typically involves the reaction of hexafluoroacetone with pyridine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction can be represented as follows:
C6H5N+C3F6O→C8H5F6NO
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions, particularly in the formation of fluorinated compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein folding due to its ability to stabilize specific conformations.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-yl)propan-2-ol exerts its effects involves its high polarity and reactivity. The fluorine atoms create a strong electron-withdrawing effect, making the compound highly reactive towards nucleophiles and electrophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The pyridine ring also plays a crucial role in stabilizing intermediates and transition states during reactions.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A similar compound without the pyridine ring, used primarily as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another related compound with a methyl group instead of the pyridine ring, known for its use in polymer chemistry.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(pyridin-2-yl)propan-2-ol is unique due to the presence of the pyridine ring, which imparts additional reactivity and stability to the molecule. This makes it particularly valuable in applications requiring high reactivity and stability, such as in the synthesis of complex organic molecules and the study of biochemical processes.
Properties
Molecular Formula |
C8H5F6NO |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)6(16,8(12,13)14)5-3-1-2-4-15-5/h1-4,16H |
InChI Key |
NKQOZAOIOAVOAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



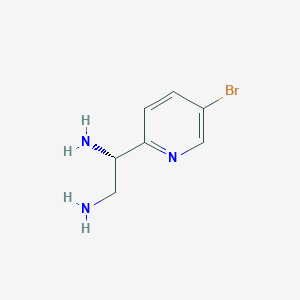
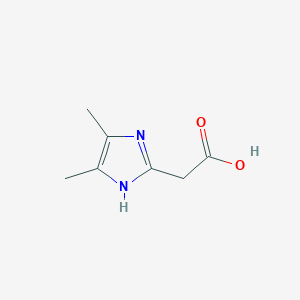
![(R)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12983313.png)
![3-Bromo-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one](/img/structure/B12983319.png)
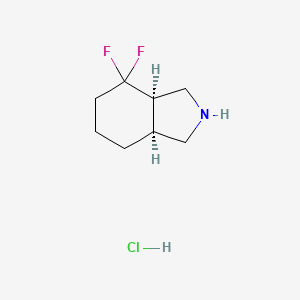
![3-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazole](/img/structure/B12983327.png)
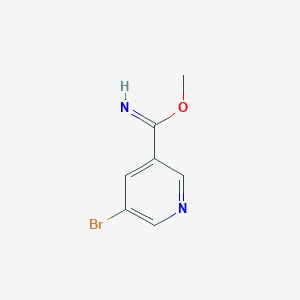
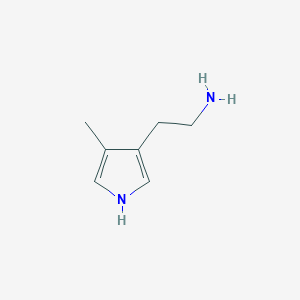

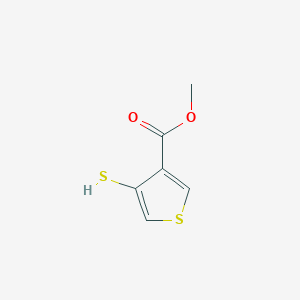

![Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate](/img/structure/B12983366.png)
![3-Cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12983368.png)
